molecular formula C12H13NO3S B3031065 2-(1-Tosylazetidin-3-ylidene)acetaldehyde CAS No. 1379811-85-4

2-(1-Tosylazetidin-3-ylidene)acetaldehyde

Cat. No.: B3031065
CAS No.: 1379811-85-4
M. Wt: 251.30
InChI Key: ALKGMTXUSASZAO-UHFFFAOYSA-N
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Description

2-(1-Tosylazetidin-3-ylidene)acetaldehyde is a chemical compound with the molecular formula C₁₂H₁₃NO₃S and a molecular weight of 251.3 g/mol It is characterized by the presence of a tosyl group attached to an azetidine ring, which is further connected to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Tosylazetidin-3-ylidene)acetaldehyde typically involves the reaction of tosyl chloride with azetidine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the tosylated azetidine intermediate. This intermediate is then subjected to further reactions to introduce the acetaldehyde group, resulting in the formation of the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Tosylazetidin-3-ylidene)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-Tosylazetidin-3-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring provides structural rigidity and can participate in various chemical transformations. The aldehyde group is reactive and can undergo nucleophilic addition reactions, leading to the formation of new compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Tosylazetidin-3-ylidene)acetic acid
  • 2-(1-Tosylazetidin-3-ylidene)ethanol
  • 2-(1-Tosylazetidin-3-ylidene)acetone

Uniqueness

2-(1-Tosylazetidin-3-ylidene)acetaldehyde is unique due to its combination of a tosyl group, azetidine ring, and aldehyde moietyThe presence of the tosyl group enhances its reactivity in substitution reactions, while the azetidine ring provides a rigid framework for further chemical modifications .

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylazetidin-3-ylidene]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-11(9-13)6-7-14/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKGMTXUSASZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101168816
Record name Acetaldehyde, 2-[1-[(4-methylphenyl)sulfonyl]-3-azetidinylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-85-4
Record name Acetaldehyde, 2-[1-[(4-methylphenyl)sulfonyl]-3-azetidinylidene]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaldehyde, 2-[1-[(4-methylphenyl)sulfonyl]-3-azetidinylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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